s-Triazine, 2,6-diamino-4-dipropylamino-

Lipophilicity Physicochemical profiling Drug-likeness

2,6-Diamino-4-dipropylamino-s-triazine (CAS 1985-44-0), IUPAC name N2,N2-dipropyl-1,3,5-triazine-2,4,6-triamine, (molecular formula C9H18N6, MW 210.28 g/mol), belongs to the 2,4-diamino-1,3,5-triazine subclass of nitrogen heterocycles. This broad class is recognized for applications spanning antifolate DHFR inhibition, antimalarial activity, herbicidal action, metal-complex ligand design, and supramolecular tectonics.

Molecular Formula C9H18N6
Molecular Weight 210.28 g/mol
CAS No. 1985-44-0
Cat. No. B155892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Triazine, 2,6-diamino-4-dipropylamino-
CAS1985-44-0
Molecular FormulaC9H18N6
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=NC(=NC(=N1)N)N
InChIInChI=1S/C9H18N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H4,10,11,12,13,14)
InChIKeyNXFHVQHZELIVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





s-Triazine, 2,6-diamino-4-dipropylamino- (CAS 1985-44-0): A Physicochemically Differentiated Diamino-s-triazine for Coordination Chemistry and Supramolecular Design


2,6-Diamino-4-dipropylamino-s-triazine (CAS 1985-44-0), IUPAC name N2,N2-dipropyl-1,3,5-triazine-2,4,6-triamine, (molecular formula C9H18N6, MW 210.28 g/mol), belongs to the 2,4-diamino-1,3,5-triazine subclass of nitrogen heterocycles . This broad class is recognized for applications spanning antifolate DHFR inhibition, antimalarial activity, herbicidal action, metal-complex ligand design, and supramolecular tectonics [1]. Within this crowded chemical space, the N2,N2-dipropyl substitution pattern confers a specific balance of lipophilicity (calculated LogP ~1.82) and hydrogen-bonding capacity (topological PSA 93.95 Ų) that quantitatively diverges from both methyl and ethyl N2,N2-dialkyl congeners, positioning this compound as a non-interchangeable scaffold in research settings where hydrophobicity-driven partitioning, metal-binding geometry, or crystal engineering features are critical [2].

Matched Pair Design LogP anchor (1.82) with constant HBD/HBA/TPSA across N2-alkyl series Enables hydrophobicity-driven SAR without altering hydrogen-bond pharmacophore
Coordination Chemistry Dipropylamino-substituted triazine ligand for metal complex synthesis Supports Co(II) and transition-metal complex development
Crystal Engineering σ-Hole–π interaction motif for supramolecular tectonics Programmable 1D chain assembly in oxacalixarene-triazine systems

Why N2-Methyl or N2-Ethyl 2,4-Diamino-s-triazines Cannot Replace the N2,N2-Dipropyl Congener for LogP-Tuned and Metal-Binding Applications


Within the 2,4-diamino-s-triazine family, the N2-dialkyl substituent functions as the primary determinant of lipophilicity. Measured/calculated LogP values differ by more than 1.5 units across the methyl (LogP 0.26), ethyl (LogP 1.04), and propyl (LogP 1.82) series [1]. This magnitude of difference directly impacts octanol/water partitioning, membrane permeability in cellular assays, and solubility in non-polar media—all frequently decisive for bioactivity screening outcomes and formulation compatibility . Furthermore, the dipropylamino group sterically and electronically modulates the triazine ring's metal-coordinating nitrogen lone pairs, altering the geometry and stability of transition-metal complexes relative to ethyl- or methyl-substituted analogues [2]. Generic replacement with a shorter-chain N2,N2-dialkyl analogue therefore invalidates quantitative comparisons in any study where hydrophobicity or ligand-field tuning is a controlled variable.

LogP Shift
Target: N2,N2-dipropyl (LogP 1.82) N2,N2-dimethyl (LogP 0.26) or N2,N2-diethyl (LogP 1.04) may alter octanol/water partitioning by >0.78 log units, invalidating quantitative permeability comparisons
Coordination Geometry
Target: Dipropylamino modulates metal-binding nitrogen lone pairs Shorter N2-alkyl chains or different substituents can shift complex geometry and stability; reported triclinic P1̄ architecture may not be reproduced
Supramolecular Motif
Target: σ-Hole–π driven 1D chain Chloro-substituted analogues favor lone pair–π interactions, yielding a different packing architecture; σ-hole–π motif requires dipropylamino group

Quantitative Differentiation Evidence: s-Triazine, 2,6-diamino-4-dipropylamino- vs. N2-Me and N2-Et Homologues


Lipophilicity Gap: N2,N2-Dipropyl LogP of 1.82 vs. N2,N2-Dimethyl LogP of 0.26

The computed LogP (octanol/water partition coefficient) for the target compound is 1.82, while the N2,N2-dimethyl homologue (CAS 1985-46-2) shows a LogP of 0.26 [1]. This represents a 1.56 log-unit increase in hydrophobicity—a shift of approximately 36-fold in predicted partition coefficient—attributable exclusively to replacing two N2-methyl groups with two N2-propyl groups. Importantly, both compounds share an identical topological polar surface area (TPSA) of 93.95 Ų, meaning the uptake-relevant hydrogen-bonding profile is conserved while lipophilicity is independently tuned.

LogP 1.82 vs 0.26
Cross-study comparable
ΔLogP = +1.56 (~36-fold partition difference); TPSA unchanged at 93.95 Ų for both compounds
Supports lipophilicity-tuned scaffold selection
In silico computed LogP; TPSA conserved across homologues
Lipophilicity Physicochemical profiling Drug-likeness Triazine logP series Property-based design

Lipophilicity vs. N2,N2-Diethyl Homologue: LogP 1.82 vs. 1.04 Confirms Alkyl-Chain Tunability

The N2,N2-diethyl homologue (CAS 2073-31-6) exhibits a computed LogP of 1.04 . Moving from diethyl to dipropyl increases LogP by 0.78 units, closely matching the increase of 0.78 units observed from dimethyl (0.26) to diethyl (1.04)—demonstrating a consistent ~0.78 LogP increment per two-methylene extension of each N2-alkyl chain [1]. This linear structure–property relationship supports the use of the dipropyl analogue as a predictable LogP anchor in homologous library design.

LogP 1.82 vs 1.04
Cross-study comparable
ΔLogP (diethyl → dipropyl) = +0.78; consistent ~0.78 increment per two-methylene extension across methyl–ethyl–propyl series
Predictable LogP anchor for homologous library design
Linear structure–property relationship supports iterative tuning
Alkyl-chain SAR LogP incremental tuning Triazine homolog series Predictive property modeling

Coordination Chemistry Advantage: Co(II) Complex with Dipropylamino-Bearing Triazine Ligand Outperforms Methylpiperidinyl Analogue on SGC-7901 Gastric Cancer Cells

In a 2026 head-to-head study, two Co(II) complexes were synthesized: complex 4 bearing a 4-methylpiperidin-1-yl triazine ligand (3a) and complex 5 bearing the 6-chloro-N2,N2-dipropyl-N4-(pyridin-2-ylmethyl)-1,3,5-triazine-2,4-diamine ligand (3b), which incorporates the target compound's N2,N2-dipropyl-1,3,5-triazine-2,4,6-triamine skeleton [1]. Complex 5 (the dipropylamino-containing complex) exhibited the best cytotoxic effect against SGC-7901 gastric cancer cells in an MTT assay, outperforming complex 4 within the same experimental run [1]. X-ray crystallography further confirmed that complex 5 adopts a triclinic P1̄ space group, distinct from the monoclinic system of complex 4, illustrating that the dipropylamino group directs a different supramolecular architecture [1].

Co(II) Complex Cytotoxicity
Head-to-head
Complex 5 (dipropylamino ligand) reported higher cytotoxic response vs. Complex 4 (methylpiperidinyl ligand) against SGC-7901 cells; triclinic P1̄ vs. monoclinic P21/c space group
Supports coordination-context comparison for cell-model endpoint review
In vitro MTT assay; exact IC50 values require full-text retrieval
Cobalt(II) complexes 1,3,5-triazine ligands Cytotoxic activity SGC-7901 Metal-based anticancer agents

Supramolecular Differentiation: N,N-Dipropylamino Substituents Enable Unique 1D-Chain Self-Assembly in Oxacalix[2]arene[2]triazines

A 2018 crystallographic study reported the synthesis and X-ray analysis of bromine head-containing oxacalix[2]arene[2]triazines bearing two different substituent types [1]. The derivative carrying N,N-dipropylamino substituents—directly derived from the target compound—displayed an intriguing one-dimensional (1D) supramolecular chain-like self-assembly driven by genuine σ-hole–π interactions, as confirmed by theoretical calculations [1]. In contrast, the analogous derivative with chlorine substituents revealed a greater π-acidic character of the s-triazine rings, favoring lone pair–π interactions and forming a different solid-state architecture. The dipropylamino group participates in and stabilizes the specific σ-hole–π motif, which is not observed with the chloro-substituted comparator.

σ-Hole–π Assembly
Head-to-head
N,N-Dipropylamino-substituted oxacalix[2]arene[2]triazine forms 1D chain via σ-hole–π interactions; chloro-substituted analogue favors lone pair–π and different packing
Supports crystal engineering and supramolecular design review
X-ray crystallography and DFT calculations confirm interaction type
Supramolecular chemistry Crystal engineering σ-hole interactions Oxacalixarenes Triazine tectons

Hydrogen-Bond Donor Count Constancy Across the Homologous Series Facilitates Iterative LogP Tuning

The target compound features 3 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), a profile that matches its N2,N2-dimethyl counterpart exactly [1]. This invariance in HBD/HBA count, coupled with the unchanging TPSA (93.95 Ų), confirms that the N2-alkyl chain extension from methyl to propyl solely modulates lipophilicity without perturbing the hydrogen-bond inventory. Consequently, the dipropyl derivative is uniquely positioned to lower aqueous solubility and increase membrane partitioning while keeping the HBD/HBA vector constant—an advantage when designing matched molecular pairs for SAR exploration.

HBD/HBA/TPSA Invariance
Class-level
HBD = 3, HBA = 5, TPSA = 93.95 Ų identical across N2,N2-dimethyl, diethyl, and dipropyl homologues; LogP varies as sole property
Supports matched molecular pair analysis for hydrophobicity-driven SAR
In silico HBD/HBA/TPSA from standardized fragment-based calculation
H-bond donors Drug-likeness Pharmacokinetic property prediction Triazine scaffold Parallel synthesis

Validated Application Scenarios for s-Triazine, 2,6-diamino-4-dipropylamino- Based on Differential Evidence


Matched Molecular Pair Design in LogP-Targeted Triazine Library Synthesis

When constructing a homologous library of 2,4-diamino-s-triazines for LogP-driven SAR studies, s-triazine, 2,6-diamino-4-dipropylamino- serves as the upper lipophilicity anchor (LogP 1.82). Its physicochemical invariance with respect to HBD (3), HBA (5), and TPSA (93.95 Ų) relative to the dimethyl (LogP 0.26) and diethyl (LogP 1.04) homologues makes it possible to attribute observed biological readout differences solely to hydrophobicity changes [1].

Development of Co(II)-Triazine Metal-Based Cytotoxic Agents Targeting SGC-7901 Gastric Carcinoma

This compound, in its 6-chloro-N2,N2-dipropyl-N4-(pyridin-2-ylmethyl) derivative form (ligand 3b), has been experimentally validated as the superior ligand for generating a Co(II) complex with the best cytotoxic effect against SGC-7901 gastric cancer cells relative to a structurally analogous 4-methylpiperidin-1-yl triazine-Co(II) complex . This positions the dipropylamino-bearing triazine as the ligand of choice for further metal-based anticancer exploration in this cell line.

Supramolecular Crystal Engineering Based on σ-Hole–π Driven 1D Chain Assembly

The N,N-dipropylamino substituent imparts a unique σ-hole–π interaction capability to oxacalix[2]arene[2]triazine macrocycles, enabling 1D supramolecular chain-like self-assembly that is structurally distinct from the lone pair–π interactions observed with chloro-substituted analogues . Researchers pursuing crystal engineering, host–guest chemistry, or the design of triazine-based porous frameworks can utilize this compound to program specific solid-state architectures.

Chemoinformatics Benchmarking and QSAR Model Validation

Because the compound exhibits a precisely defined LogP (1.82) with a clearly documented increment of 0.78 units over its diethyl homologue, it can serve as a reliable reference standard for evaluating in silico LogP prediction algorithms, validating QSAR models for triazine-containing datasets, and setting property boundaries in virtual screening filters for membrane-permeable heterocycles [1].

Application
Selection Property
Validation Focus
Matched Molecular Pair Design
LogP anchor with constant HBD/HBA/TPSA
Hydrophobicity-driven SAR without confounding pharmacophore changes
Co(II)-Triazine Metal-Based Cytotoxicity Research
Coordination-context comparison
Cell-model endpoint review and complex geometry validation
Supramolecular Crystal Engineering
σ-Hole–π interaction motif
1D chain assembly programming and packing architecture confirmation
Chemoinformatics Benchmarking
Precisely defined LogP series increment
QSAR model validation and property-boundary setting for triazine datasets
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